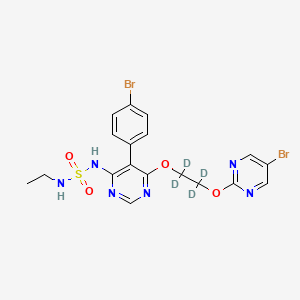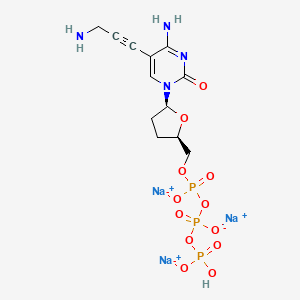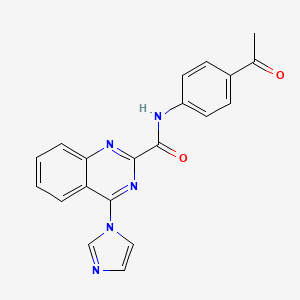
Cyp51/PD-L1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It functions as a dual inhibitor of Cytochrome P450 51 (CYP51) and Programmed Death-Ligand 1 (PD-L1), with IC50 values of 0.884 μM and 0.083 μM, respectively . This compound induces early apoptosis in fungal cells and significantly reduces intracellular levels of interleukin-2 (IL-2), NLRP3, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κBp65) proteins .
Méthodes De Préparation
The synthesis of Cyp51/PD-L1-IN-1 involves the formation of a quinazoline core structure. The specific synthetic routes and reaction conditions are detailed in the literature, but generally, it involves multi-step organic synthesis techniques. The industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production .
Analyse Des Réactions Chimiques
Cyp51/PD-L1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the quinazoline core, potentially altering its biological activity.
Applications De Recherche Scientifique
Cyp51/PD-L1-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study dual inhibition mechanisms and to develop new antifungal agents.
Biology: The compound is utilized to investigate the biological pathways involving CYP51 and PD-L1, particularly in fungal cells.
Medicine: Its dual inhibitory action makes it a potential candidate for antifungal therapies and immunomodulatory treatments.
Industry: The compound’s antifungal properties are of interest for developing new antifungal agents for agricultural and pharmaceutical applications
Mécanisme D'action
Cyp51/PD-L1-IN-1 exerts its effects by inhibiting both CYP51 and PD-L1. CYP51 is involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes. Inhibition of CYP51 disrupts ergosterol synthesis, leading to fungal cell death. PD-L1 is a protein that plays a role in immune evasion by cancer cells. Inhibiting PD-L1 can enhance the immune response against cancer cells. The compound also induces mitochondrial damage and reactive oxygen species (ROS) accumulation, contributing to its antifungal activity .
Comparaison Avec Des Composés Similaires
Cyp51/PD-L1-IN-1 is unique due to its dual inhibitory action on both CYP51 and PD-L1. Similar compounds include:
Incyte-001: A small-molecule PD-L1 inhibitor with an IC50 value of 11 nM.
Incyte-011: Another PD-L1 inhibitor with an IC50 value of 5.293 nM, showing higher potency than Incyte-001.
BMS-1001: A PD-L1 inhibitor with an IC50 value of 0.9 nM, demonstrating strong binding activity. These compounds primarily target PD-L1, whereas this compound targets both CYP51 and PD-L1, making it a versatile compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H15N5O2 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
N-(4-acetylphenyl)-4-imidazol-1-ylquinazoline-2-carboxamide |
InChI |
InChI=1S/C20H15N5O2/c1-13(26)14-6-8-15(9-7-14)22-20(27)18-23-17-5-3-2-4-16(17)19(24-18)25-11-10-21-12-25/h2-12H,1H3,(H,22,27) |
Clé InChI |
LSBBUIAGNZFGEL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C(=N2)N4C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



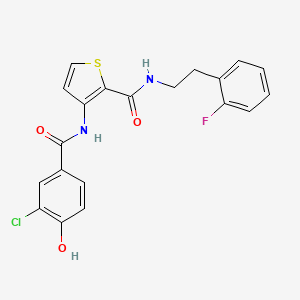
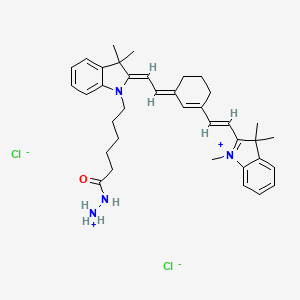
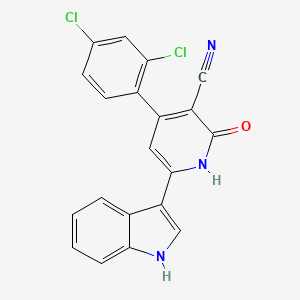
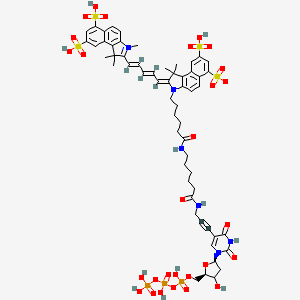
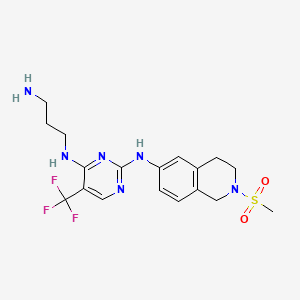

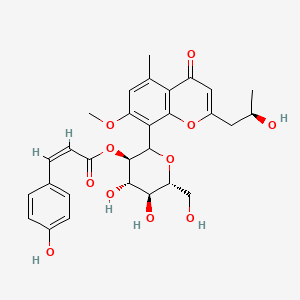
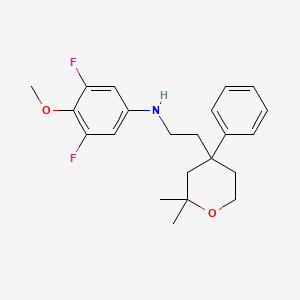

![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)
